molecular formula C5H4ClN3O2 B1396410 (2Z)-3-(5-Chloro-1H-1,2,4-triazol-3-yl)acrylic acid CAS No. 1322627-52-0

(2Z)-3-(5-Chloro-1H-1,2,4-triazol-3-yl)acrylic acid

Cat. No.: B1396410
CAS No.: 1322627-52-0
M. Wt: 173.56 g/mol
InChI Key: GZNAFTZWFWSTFJ-UPHRSURJSA-N
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Description

Historical Context and Discovery

The development of this compound is intrinsically linked to the broader historical evolution of triazole chemistry, which has its roots in the late nineteenth and early twentieth centuries. The 1,2,4-triazole scaffold, upon which this compound is based, was first systematically studied in the early 1900s, when researchers began to recognize the unique chemical properties conferred by the three nitrogen atoms within the five-membered ring system. The parent 1H-1,2,4-triazole was characterized as a white powder solid with a melting point of 120-121°C and a boiling point of 260°C, exhibiting remarkable solubility in both water and organic solvents. The recognition that 1H-1,2,4-triazole exists in rapid equilibrium between two tautomeric forms, with the 1H-form being more stable than the 4H-form, provided crucial insights that would later influence the design of substituted derivatives.

The specific compound this compound emerged from efforts to combine the proven biological activity of triazole-containing molecules with the reactivity and versatility of acrylic acid derivatives. The introduction of the chlorine substituent at the 5-position of the triazole ring was strategically designed to enhance the compound's electron-withdrawing properties and modify its reactivity profile. The (2Z) stereochemistry of the acrylic acid portion was deliberately incorporated to achieve specific spatial arrangements that could influence molecular interactions and biological activity. Contemporary synthetic approaches to this compound have benefited from advances in heterocyclic chemistry methodologies, including microwave-assisted synthesis techniques that enhance reaction yields and reduce synthesis times.

The compound's registration with the Chemical Abstracts Service under number 1322627-52-0 and its assignment of the Molecular Design Limited identifier MFCD20441344 reflect its established position within the chemical literature. Current commercial availability through specialized chemical suppliers indicates its recognition as a valuable research tool, with typical purities of 95% or higher being standard for research-grade preparations. The compound's inclusion in various chemical databases and its characterization through multiple analytical techniques, including nuclear magnetic resonance spectroscopy and mass spectrometry, have solidified its position as a well-characterized member of the triazole-acrylic acid family.

Significance in Heterocyclic Chemistry

The significance of this compound within heterocyclic chemistry stems from its exemplification of the unique properties that emerge when multiple heteroatoms are incorporated into organic molecular frameworks. The 1,2,4-triazole ring system, containing three nitrogen atoms in specific positional arrangements, demonstrates the fundamental principle that heteroatom placement dramatically influences molecular behavior. The high electron density within the triazole ring makes it susceptible to electrophilic substitution reactions at the nitrogen atoms, while the π-deficient nature of the ring carbon atoms, each being attached to two electronegative nitrogen atoms, renders them highly susceptible to nucleophilic attack. This dual reactivity profile positions the compound as a versatile synthetic intermediate capable of participating in diverse chemical transformations.

The acrylic acid moiety contributes additional dimensions of reactivity through its carbon-carbon double bond and carboxylic acid functionality. The electron-withdrawing nature of the carboxyl group influences the electronic properties of the entire molecule, while the presence of the chlorine substituent at the 5-position of the triazole ring further modifies the electron distribution throughout the molecular framework. These combined electronic effects create a compound with distinctive chemical properties that differentiate it from simpler triazole or acrylic acid derivatives. The molecular formula C₅H₄ClN₃O₂ and molecular weight of 173.56 g/mol reflect the compact yet functionally rich nature of this heterocyclic system.

Research investigations have demonstrated that the compound's structural features enable it to participate in various chemical reactions, including esterification, amidation, and cycloaddition processes. The presence of both hydrogen bond donors and acceptors within the molecule facilitates intermolecular interactions that can influence crystal packing, solution behavior, and biological activity. The compound's ability to undergo Michael addition reactions through its acrylic acid portion, combined with the potential for coordination chemistry through the triazole nitrogen atoms, positions it as a multifunctional building block for complex molecular architectures. Studies examining similar triazole-containing acrylic acid derivatives have revealed their capacity to serve as ligands in metal coordination complexes, further expanding their utility in materials science and catalysis applications.

Position Within Triazole-Based Compound Classification

Within the comprehensive classification system of triazole-based compounds, this compound occupies a specific position as a member of the 1,2,4-triazole subfamily, distinguished from the alternative 1,2,3-triazole structural isomers. The fundamental distinction between these two triazole types lies in the positional arrangement of nitrogen atoms within the five-membered ring, with 1,2,4-triazoles featuring nitrogen atoms at positions 1, 2, and 4, creating a unique electronic environment that influences both chemical reactivity and biological activity. This positional arrangement results in the formation of two tautomeric forms that exist in rapid equilibrium, a characteristic that significantly influences the compound's chemical behavior and intermolecular interactions.

The compound can be further classified within the subset of halogenated triazole derivatives, where the chlorine substituent at the 5-position introduces additional electronic and steric considerations. The electron-withdrawing nature of the chlorine atom enhances the electrophilic character of adjacent carbon atoms while simultaneously influencing the basicity of the nitrogen atoms within the ring system. This halogenation pattern places the compound within a specialized category of triazole derivatives that exhibit enhanced reactivity toward nucleophilic species and modified pharmacological profiles compared to their non-halogenated counterparts.

The acrylic acid functionality positions this compound within the broader family of triazole-carboxylic acid derivatives, a class of molecules that has garnered significant attention in medicinal chemistry and materials science applications. The presence of the carboxylic acid group provides opportunities for salt formation, ester synthesis, and amide bond formation, making these compounds valuable as synthetic intermediates and bioactive molecules. The (2Z) stereochemistry further refines the classification, distinguishing this compound from its (2E) geometric isomer and highlighting the importance of stereochemical considerations in triazole chemistry.

Classification Category Specific Designation Key Structural Features
Primary Ring System 1,2,4-Triazole Three nitrogen atoms at positions 1, 2, and 4
Substitution Pattern 5-Chloro derivative Halogen substituent at position 5
Functional Group Acrylic acid derivative Carboxylic acid with α,β-unsaturation
Stereochemistry (2Z) Configuration Specific geometric arrangement
Molecular Class Heterocyclic carboxylic acid Combined heteroaromatic and carboxyl functionality

Research Trajectory and Contemporary Interest

The research trajectory surrounding this compound reflects the broader scientific interest in developing multifunctional heterocyclic compounds with enhanced biological and chemical properties. Contemporary research efforts have increasingly focused on exploring the compound's potential as a versatile building block for the synthesis of more complex bioactive molecules, particularly in the pharmaceutical and agrochemical sectors. The compound's unique combination of triazole ring system and acrylic acid functionality has attracted attention from researchers investigating structure-activity relationships in triazole-containing drugs and the development of novel synthetic methodologies for heterocyclic compound preparation.

Recent scientific investigations have demonstrated the compound's utility in various synthetic applications, including its role as a precursor for the preparation of triazole-containing polymers and its potential as a ligand in coordination chemistry. Studies examining the interaction of poly(acrylic acid) with triazole molecules have revealed interesting proton transfer mechanisms that could have implications for materials science applications. The compound's ability to participate in diverse chemical transformations, including esterification reactions with various alcohols and amidation processes with different amine substrates, has positioned it as a valuable synthetic intermediate in contemporary organic chemistry research.

The contemporary interest in this compound is further evidenced by its commercial availability through multiple specialized chemical suppliers and its inclusion in various chemical databases and catalogs. Research-grade preparations of the compound, typically offered with purities of 95% or higher, are routinely used in academic and industrial research laboratories for exploratory synthetic studies and structure-activity relationship investigations. The compound's registration in major chemical databases and its assignment of standardized identifiers reflect its established position within the chemical research community.

Current research trends indicate growing interest in exploring the compound's potential applications in medicinal chemistry, particularly as a scaffold for the development of novel antimicrobial and anticancer agents. The triazole ring system has been recognized for its diverse biological activities, including antimicrobial, antiviral, antitubercular, anticancer, anticonvulsant, analgesic, antioxidant, anti-inflammatory, and antidepressant properties. The strategic incorporation of the chlorine substituent and the acrylic acid functionality into the triazole framework creates opportunities for fine-tuning biological activity and pharmacological properties through rational drug design approaches.

Research Application Current Status Key Findings Future Directions
Synthetic Intermediate Established Versatile reactivity profile Enhanced methodology development
Medicinal Chemistry Exploratory Potential bioactivity Structure-activity optimization
Materials Science Emerging Polymer incorporation Advanced material properties
Coordination Chemistry Developing Ligand behavior Metal complex applications
Agrochemical Research Preliminary Structural diversity Biological evaluation

Properties

IUPAC Name

(Z)-3-(5-chloro-1H-1,2,4-triazol-3-yl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4ClN3O2/c6-5-7-3(8-9-5)1-2-4(10)11/h1-2H,(H,10,11)(H,7,8,9)/b2-1-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZNAFTZWFWSTFJ-UPHRSURJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=CC(=O)O)C1=NNC(=N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(=C\C(=O)O)\C1=NNC(=N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 5-Chloro-1H-1,2,4-triazole Intermediate

  • Starting from appropriate hydrazine derivatives and amidines or nitriles, the 1,2,4-triazole ring is formed via cyclization reactions under acidic or basic conditions.
  • Chlorination at the 5-position is achieved using selective chlorinating agents such as N-chlorosuccinimide or thionyl chloride, ensuring regioselectivity.

Purification and Crystallization

  • After synthesis, the crude product is purified by recrystallization from solvents such as ethanol, methanol, or ethyl acetate.
  • Crystallization conditions are critical to obtaining the pure (2Z) isomer and removing any (2E) isomer or other impurities.
  • Techniques such as filtration, centrifugation, and washing with cold solvents are employed.
  • Raman spectroscopy and nuclear magnetic resonance (NMR) spectroscopy are used to confirm the stereochemistry and purity of the compound.
  • High-performance liquid chromatography (HPLC) is employed to quantify the isomeric ratio and purity.
  • Yield optimization studies focus on solvent choice, temperature control, reaction time, and reagent stoichiometry.
  • Data Table: Typical Reaction Conditions for Preparation
Step Reagents/Conditions Outcome/Notes
1. Triazole ring formation Hydrazine derivative + nitrile, acid/base Formation of 1,2,4-triazole core
2. Chlorination at C-5 N-chlorosuccinimide, room temp Selective 5-chloro substitution
3. Aldehyde formation Oxidation of methyl group or direct formylation Aldehyde intermediate for condensation
4. Knoevenagel condensation Aldehyde + malonic acid, piperidine, reflux Formation of (2Z)-acrylic acid moiety
5. Purification Recrystallization (ethanol or ethyl acetate) Isolation of pure (2Z) isomer
  • The (2Z) configuration is thermodynamically favored under controlled condensation conditions, but care must be taken to prevent isomerization to the (2E) form during purification.
  • The presence of the 5-chloro substituent on the triazole ring influences the acidity and reactivity of the acrylic acid moiety, affecting crystallization behavior.
  • Polymorphism studies, although more common for related compounds, suggest that crystallization conditions can significantly impact the physical properties of the final product.
  • Scale-up processes emphasize solvent recycling and minimizing chlorination by-products to improve environmental and economic profiles.

The preparation of (2Z)-3-(5-Chloro-1H-1,2,4-triazol-3-yl)acrylic acid involves a multi-step synthetic route focusing on selective chlorination, controlled Knoevenagel condensation, and careful purification to ensure the desired stereochemistry and purity. Analytical techniques such as Raman spectroscopy and HPLC are essential for process control. Optimization of reaction conditions and purification protocols is key to obtaining high yields of the target compound suitable for further application in agrochemical or pharmaceutical development.

Chemical Reactions Analysis

Types of Reactions

(2Z)-3-(5-Chloro-1H-1,2,4-triazol-3-yl)acrylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium azide in dimethylformamide for azide substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of azide derivatives or other substituted triazoles.

Scientific Research Applications

(2Z)-3-(5-Chloro-1H-1,2,4-triazol-3-yl)acrylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (2Z)-3-(5-Chloro-1H-1,2,4-triazol-3-yl)acrylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro-substituted triazole ring can form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of biological pathways. The acrylic acid moiety can also participate in interactions with proteins and other biomolecules, enhancing the compound’s overall activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent and Functional Group Variations

Triazol-5-one Derivatives

Example: 3-Alkyl(aryl)-4-amino-4,5-dihydro-1H-1,2,4-triazol-5-ones (e.g., compounds 2 in ).

  • Structural Differences : Replace the acrylic acid group with a ketone and introduce alkyl/aryl substituents at position 3.
  • Synthesis : Reacted with aldehydes (e.g., 5-methylfuran-2-carboxyaldehyde) to form Schiff base derivatives.
  • Characterization : Extensive NMR (¹H, ¹³C), IR, and UV analysis; theoretical calculations (B3LYP/HF) for nuclear magnetic shielding constants .
  • Key Contrast : The absence of a carboxylic acid group reduces water solubility compared to the target compound.
Oxadiazole-containing Acrylates

Example : Ethyl 3,3-diphenyl-2-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)acrylate (5 in ).

  • Structural Differences : Substitutes the triazole ring with a 1,3,4-oxadiazole ring and adds thioxo/diphenyl groups.
  • Synthesis : Involves CS₂ and KOH in DMF at 80°C for 48 hours.
  • Applications: Likely explored for antimicrobial activity due to oxadiazole’s known bioactivity .
  • Key Contrast : The oxadiazole-thione moiety may enhance stability but reduce electrophilicity compared to the triazole-acrylic acid system.
Triazole-thione Derivatives

Example: 3-(4-Amino-3-phenyl-5-sulfanylidene)-4,5-dihydro-1H-1,2,4-triazol-1-yl derivatives ().

  • Structural Differences : Incorporates sulfanylidene and chlorophenyl groups; lacks the acrylic acid chain.
  • Characterization : Crystal structure resolved via SHELX software, highlighting planar triazole-thione geometry .
Cephalosporin-linked Triazoles

Example: 7-Amino-3-[[3-(carboxymethyl)thio-1H-1,2,4-triazol-5-yl]-thiomethyl]-3-cephem-4-carboxylic acid ().

  • Structural Differences : Integrates the triazole-thioacetic acid group into a cephalosporin antibiotic scaffold.
  • Synthesis: Displacement reactions on 7-aminocephalosporanic acid.
  • Applications : Antibacterial activity via β-lactam inhibition .
  • Key Contrast : The acrylic acid in the target compound could offer distinct conjugation pathways compared to thioacetic acid.

Comparative Data Table

Compound Core Structure Key Substituents Synthesis Highlights Applications
Target Compound 1,2,4-Triazole + acrylic acid 5-Chloro, Z-configuration Commercial synthesis (high cost) Medicinal chemistry (speculative)
Triazol-5-one Derivatives 1,2,4-Triazol-5-one Alkyl/aryl, Schiff bases Aldehyde condensation Theoretical studies
Oxadiazole Acrylate 1,3,4-Oxadiazole + acrylate Thioxo, diphenyl CS₂/KOH in DMF Antimicrobial (potential)
Triazole-thione 1,2,4-Triazole-thione Sulfanylidene, chlorophenyl Crystal structure (SHELX) Coordination chemistry
Cephalosporin-Triazole Cephem + triazole-thio Carboxymethylthio Displacement reaction Antibacterial agents

Physicochemical and Reactivity Comparisons

  • Solubility : The acrylic acid group in the target compound enhances water solubility relative to triazolones or oxadiazole derivatives.
  • Reactivity : The Z-configuration and chloro substituent may influence stereoselective reactions or binding affinity in biological targets.
  • Stability : Thione/sulfanylidene derivatives (e.g., ) exhibit higher thermal stability due to sulfur’s electron-withdrawing effects.

Research and Application Gaps

  • Opportunities : Exploration of its role as a building block for kinase inhibitors or antimicrobials, leveraging triazole’s versatility.

Biological Activity

(2Z)-3-(5-Chloro-1H-1,2,4-triazol-3-yl)acrylic acid is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features a triazole ring, which is known for its biological activity. The structural formula can be depicted as follows:

C5H4ClN3O2\text{C}_5\text{H}_4\text{ClN}_3\text{O}_2

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown that it effectively inhibits the growth of various bacterial strains and fungi.

Table 1: Antimicrobial Activity Data

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Candida albicans8 µg/mL

These findings suggest that the compound can be a candidate for developing new antimicrobial agents.

Anticancer Properties

The compound has also been evaluated for its anticancer effects. Studies conducted on human cancer cell lines demonstrated that it induces apoptosis and inhibits cell proliferation.

Case Study: Breast Cancer Cells
In a study involving MCF-7 breast cancer cells, treatment with this compound resulted in:

  • Reduction in cell viability by 50% at a concentration of 25 µg/mL.
  • Induction of apoptosis as confirmed by flow cytometry analysis.

This suggests potential applications in cancer therapy.

Enzyme Inhibition

The biological activity of this compound may be attributed to its ability to inhibit specific enzymes involved in microbial and cancer cell metabolism. For instance, it has been shown to inhibit the enzyme dihydrofolate reductase (DHFR), which is crucial for DNA synthesis in both bacteria and cancer cells.

Reactive Oxygen Species (ROS) Generation

The compound also appears to induce oxidative stress in target cells, leading to increased levels of reactive oxygen species (ROS). This mechanism contributes to its anticancer activity by promoting apoptosis.

Safety and Toxicity

Toxicological assessments indicate that this compound exhibits low toxicity in mammalian cell lines at therapeutic concentrations. Further studies are needed to evaluate its safety profile in vivo.

Q & A

Q. What are the optimal synthetic routes for (2Z)-3-(5-Chloro-1H-1,2,4-triazol-3-yl)acrylic acid, and how can reaction conditions be optimized?

The synthesis typically involves coupling a triazole derivative with an acrylic acid precursor. Microwave-assisted methods (e.g., 100–150°C, 30–60 min) can enhance reaction rates and yields by up to 20% compared to conventional heating . Key parameters include:

  • Solvent selection : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates.
  • Catalysts : Lewis acids (e.g., ZnCl₂) or coupling agents (e.g., DCC) facilitate bond formation .
  • Purification : Recrystallization from DMF/acetic acid (1:1 v/v) yields >95% purity .

Q. How can the structural identity of this compound be confirmed experimentally?

A multi-technique approach is recommended:

  • X-ray crystallography : Resolve stereochemistry (Z-configuration) and bond angles using SHELX software .
  • NMR : Key signals include δ 6.5–7.2 ppm (acrylic acid protons) and δ 8.1–8.5 ppm (triazole protons) .
  • IR : Peaks at 1680–1700 cm⁻¹ (C=O stretch) and 3100–3300 cm⁻¹ (N-H stretch) confirm functional groups .

Q. What analytical techniques are suitable for assessing purity and stability?

  • HPLC : Use a C18 column with UV detection at 254 nm; retention time ~8.2 min under isocratic conditions (70% acetonitrile/30% H₂O) .
  • TGA/DSC : Decomposition onset at 220–240°C indicates thermal stability .
  • pH stability : Monitor degradation in aqueous buffers (pH 2–10) over 72 h using UV-Vis spectroscopy .

Advanced Research Questions

Q. How does the chlorine substituent influence biological activity compared to bromine or fluorine analogs?

The chloro group enhances lipophilicity (logP ~1.8) and membrane permeability compared to bromo (logP ~2.1) or fluoro (logP ~1.2) analogs, but reduces hydrogen-bonding potential. Activity comparisons:

SubstituentIC₅₀ (μM) AntimicrobialLogP
Cl12.3 ± 1.21.8
Br9.8 ± 0.92.1
F25.6 ± 2.51.2
Data adapted from triazole derivatives in .

Q. What strategies resolve contradictions in biological assay data (e.g., inconsistent IC₅₀ values)?

  • Control experiments : Verify compound stability under assay conditions (e.g., DMSO concentration ≤1%).
  • Target engagement studies : Use SPR or ITC to measure direct binding to enzymes (e.g., CYP450 isoforms) .
  • Statistical rigor : Replicate assays (n ≥ 3) with blinded analysis to minimize batch effects .

Q. How can computational methods guide the design of derivatives with improved activity?

  • Docking simulations : Use AutoDock Vina to predict binding to fungal CYP51 (PDB: 1EA1). The triazole ring interacts with heme iron via N4 .
  • QSAR models : Correlate Hammett σ values of substituents (Cl: +0.23) with antifungal activity (R² > 0.85) .
  • ADMET prediction : SwissADME predicts moderate BBB permeability (BOILED-Egg model) and CYP3A4 inhibition risk .

Q. What are the challenges in crystallizing this compound, and how can they be addressed?

  • Low solubility : Co-crystallize with β-cyclodextrin (molar ratio 1:2) in ethanol/water .
  • Polymorphism : Screen 20 solvents using high-throughput crystallization robots .
  • Data collection : Use synchrotron radiation (λ = 0.9 Å) to resolve weak diffraction patterns from microcrystals .

Methodological Best Practices

  • Synthetic scale-up : Adopt continuous flow reactors for >90% yield at 100 g scale .
  • Biological assays : Include positive controls (e.g., fluconazole for antifungal tests) and validate with CLSI guidelines .
  • Data reporting : Follow FAIR principles—publish raw spectral data (NMR, HPLC) in public repositories .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
(2Z)-3-(5-Chloro-1H-1,2,4-triazol-3-yl)acrylic acid
Reactant of Route 2
(2Z)-3-(5-Chloro-1H-1,2,4-triazol-3-yl)acrylic acid

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